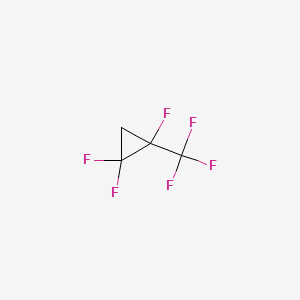
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is a fluorinated cyclopropane compound with the molecular formula C₄H₂F₆ . It is known for its unique chemical structure, which includes both trifluoromethyl and trifluorocyclopropane groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with appropriate reagents under controlled conditions. Another method includes the reduction of dichlorocyclopropane derivatives using tributyltin hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the highly reactive and potentially hazardous reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated products.
Reduction: Reduction reactions can yield different cyclopropane derivatives.
Substitution: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Utilized in the production of advanced materials, including OLED materials.
Wirkmechanismus
The mechanism of action of 1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane involves its interaction with specific molecular targets. The compound’s fluorinated groups can influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1,1,1-Trifluoro-2-(trifluoromethyl)cyclopropane
- 1,1-Dichloro-2-(trifluoromethyl)cyclopropane
- 1,2-Dichloro-2-(trifluoromethyl)cyclopropane
Uniqueness
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
380-51-8 |
|---|---|
Molekularformel |
C4H2F6 |
Molekulargewicht |
164.05 g/mol |
IUPAC-Name |
1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C4H2F6/c5-2(4(8,9)10)1-3(2,6)7/h1H2 |
InChI-Schlüssel |
NELYVNXBFIPXJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



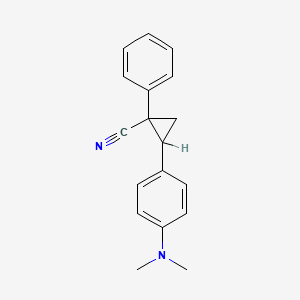
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
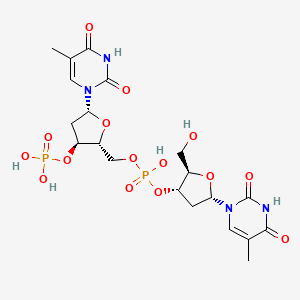
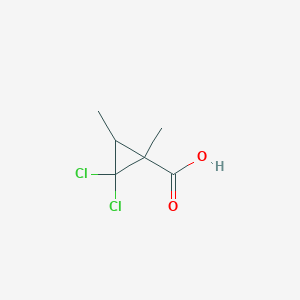

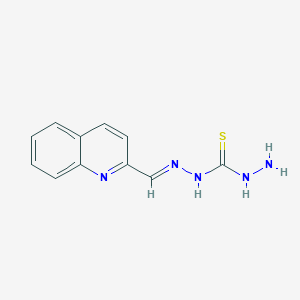
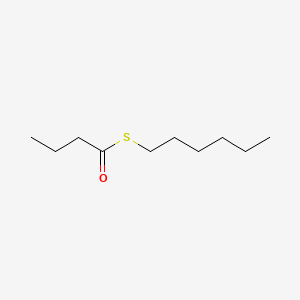
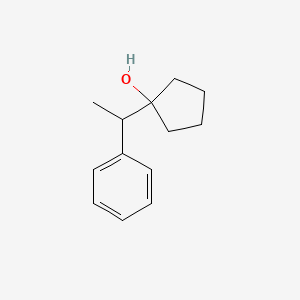
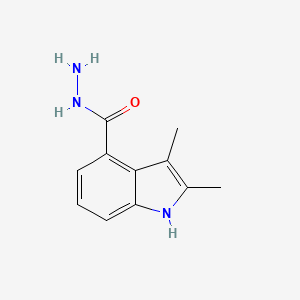


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

